N-Fmoc-Freidinger's lactam

Overview

Description

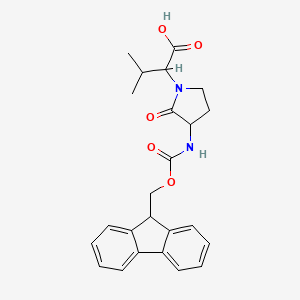

N-Fmoc-Freidinger's lactam is a conformationally constrained bicyclic γ-lactam derivative widely used in peptide synthesis and peptidomimetic design. It incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the lactam nitrogen, enabling compatibility with solid-phase peptide synthesis (SPPS) protocols. The Freidinger lactam scaffold restricts backbone flexibility, enforcing β-turn or helical conformations in peptides, which is critical for mimicking bioactive structures . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-Freidinger’s lactam can be synthesized through a series of chemical reactions involving the cyclization of amino acids. One common method involves the use of a methionine sulfonium salt to induce cyclization, resulting in the formation of the lactam ring . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-Fmoc-Freidinger’s lactam involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process often includes multiple purification steps, such as chromatography, to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Reformatsky-Type Cyclization

-

Method : Fmoc-protected amino acids are activated to form α-amino ketones, which undergo cyclization under Reformatsky-type conditions (e.g., aluminum chloride catalysis) to yield the lactam core .

-

Key Steps :

-

Advantages : Introduces variability at multiple ring positions for bioactive derivatives.

Friedel-Crafts Chemistry

-

Process : Fmoc-protected amino acids undergo Friedel-Crafts alkylation to form α-amino ketones, followed by cyclization .

-

Note : Aluminum chloride catalysis may cleave the Fmoc group, necessitating reprotection steps .

Key Chemical Reactions

N-Fmoc-Freidinger's lactam participates in diverse reactions critical for its applications.

Amide Bond Formation

-

Role : The Fmoc group undergoes cleavage (e.g., via piperidine) to expose an amine, enabling amide coupling with carboxyl groups .

Lactam Ring Opening

-

Mechanism : The β-lactam ring undergoes nucleophilic attack by amines or hydroxyl groups, leading to ring-opening products.

-

Example : Ring opening of cyclic sulfamidates (e.g., 4 in Scheme 1 ) to generate β-substituted-Agl dipeptides.

Conformational Restriction

-

Impact : The bicyclic structure enforces rigidity, stabilizing specific conformations (e.g., β-turns) critical for receptor binding .

Drug Discovery

-

Target : Enzymes (e.g., proteases) and receptors (e.g., melanocortin MC3R) through conformationally restricted binding .

-

Example : Development of hMC3R-selective antagonists using β-substituted-Agl analogs .

Bioconjugation

-

Use : Fmoc group enables attachment of biomolecules to surfaces or other molecules, enhancing diagnostic/therapeutic functionality .

Material Science

Pharmacological Data

-

Melanocortin Receptor Binding :

Structural Stability

Scientific Research Applications

N-Fmoc-Freidinger’s lactam has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: Utilized in the production of high-purity peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of N-Fmoc-Freidinger’s lactam involves its ability to mimic the structure of natural peptides. By adopting a similar conformation, it can interact with biological targets, such as enzymes and receptors, in a manner similar to natural peptides. This allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Lactam-Based Compounds

Structural and Conformational Features

- Key Insight: Freidinger's lactam’s bicyclic structure provides superior conformational control compared to monocyclic β- or γ-lactams, which rely on ring strain or substituents for activity .

Reactivity and Functionalization

- N-Alkylation: Freidinger's lactam: The Fmoc group blocks N-alkylation, directing modifications to the carboxyl group or side chains . Simple γ-Lactams: N-Alkylation (e.g., N-methyl, N-ethyl) enhances selectivity in enzyme inhibitors (e.g., PAD2 inhibitors with IC₅₀ ~15 µM for N-ethyl derivatives) . β-Lactams: N-Alkylation under basic conditions is challenging due to ring strain; O-alkylation dominates under Mitsunobu conditions .

Thiol Reactivity :

Biological Activity

N-Fmoc-Freidinger's lactam is a synthetic compound derived from the Freidinger lactam family, notable for its unique lactam structure and significant biological activities. This article explores its biological activity, synthesis methods, and applications in biochemical research and drug development.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 422.47 g/mol, features a 2-oxazolidinone ring that contributes to its conformational rigidity. This structure allows it to effectively mimic natural dipeptides, influencing various enzyme activities and cellular processes .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Interaction : The compound interacts with enzymes such as proteases and peptidases, modulating their activity. This interaction is crucial for understanding biochemical pathways and developing therapeutic agents.

- Cellular Functions : It has been shown to affect cellular functions, including cytokine expression and cell signaling pathways. For instance, studies have indicated that lactam analogs can inhibit IL-1β-induced phosphorylation of kinases in mouse macrophage cell lines, highlighting its potential in inflammatory responses .

- Potential Therapeutic Applications : Due to its ability to mimic dipeptides, this compound is being explored for applications in drug discovery, particularly in developing novel therapeutic agents targeting specific biological pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, which allow for flexibility in designing derivatives tailored for specific research applications. Common methods include:

- Fmoc-based Solid Phase Synthesis : This method allows for the efficient assembly of peptide chains incorporating the lactam structure.

- Microwave Irradiation Techniques : Recent advancements have introduced microwave-assisted synthesis as a rapid and efficient approach to produce Freidinger lactams .

- Reformatsky-type Reactions : Utilizing activated α-amino acids leads to the formation of γ-lactams through sequential reactions that enhance yield and purity .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Anti-inflammatory Effects : A study demonstrated that specific analogs could inhibit pro-inflammatory cytokines in macrophage models, suggesting a role in managing inflammatory diseases .

- Anticancer Properties : Research into γ-lactams has shown they possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Peptide Mimicry : The ability of this compound to mimic natural peptides has been leveraged in designing peptidomimetics that exhibit enhanced stability and bioactivity compared to their natural counterparts .

Comparative Analysis

To highlight the uniqueness of this compound, the following table compares it with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Fmoc-Freidinger’s Lactam | Lactam | Mimics dipeptides; significant enzyme interaction |

| Freidinger Lactams | β-Lactams | Foundational structure for various analogs |

| β-Amino Acids | Amino Acid Derivatives | Essential for peptide bond formation |

| Cyclic Dipeptides | Cyclic Peptides | Mimic natural peptides with enhanced stability |

Q & A

Basic Research Questions

Q. What are the most efficient methods for Fmoc deprotection in N-Fmoc-Freidinger's lactam during peptide synthesis?

- Methodological Answer: Fmoc removal can be achieved using mild bases like piperidine (20–30% in DMF) or alternative solvents such as ionic liquids. For example, Gioia et al. (2017) demonstrated that ionic liquids enable efficient Fmoc cleavage at room temperature, even with acid-sensitive protecting groups present . Optimization of reaction time and solvent polarity is critical to prevent lactam ring degradation.

Q. How does the lactam ring in this compound influence its reactivity in β-lactam antibiotic synthesis?

- Methodological Answer: The lactam ring undergoes nucleophilic attack at the carbonyl carbon, a mechanism critical for β-lactam antibiotic activity. Computational studies (e.g., density functional theory) show that electron-withdrawing substituents on the lactam enhance electrophilicity, improving acylation efficiency (k+2/K′ = 0.44 µM<sup>−1</sup>s<sup>−1</sup> in β-lactamase inhibitors) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer: Use NMR (<sup>1</sup>H/<sup>13</sup>C) to verify stereochemistry and purity, supplemented by mass spectrometry (MS) for molecular weight confirmation. HPLC with chiral columns ensures enantiomeric excess ≥95% .

Advanced Research Questions

Q. How can researchers address β-lactamase-mediated resistance when designing this compound-derived antibiotics?

- Methodological Answer: Co-administer β-lactamase inhibitors (e.g., clavulanic acid) or modify the lactam scaffold to evade enzymatic hydrolysis. For instance, non-β-lactam cores (e.g., ZINC03787097) inhibit β-lactamase while retaining antibiotic activity . Pair MALDI-TOF-MS with microbiological assays to monitor hydrolysis kinetics .

Q. What experimental design considerations are critical for optimizing this compound synthesis under mild conditions?

- Methodological Answer: Employ design of experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, ionic liquids reduce side reactions during Fmoc deprotection . Monitor reaction progress via inline FTIR to detect intermediates .

Q. How can computational modeling predict the stability of this compound in aqueous environments?

- Methodological Answer: Perform molecular dynamics (MD) simulations to assess hydrolytic stability. Quantum mechanical calculations (e.g., DFT) identify electron-deficient regions prone to nucleophilic attack, guiding structural modifications .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound derivatives in vivo?

- Methodological Answer: Focus on renal clearance (CLCR), as β-lactams are hydrophilic and eliminated via glomerular filtration. Patients with augmented renal clearance (ARC) require higher doses; validate trough concentrations using LC-MS/MS .

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo studies of this compound analogs?

- Methodological Answer: Conduct protein binding assays to assess serum protein interactions. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with efficacy. Cross-validate results using 3D organoid models .

Q. What strategies enhance the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer: Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the lactam ring). Use cytochrome P450 inhibition assays to identify vulnerable positions .

Q. How can this compound be integrated into peptide-based drug delivery systems for targeted antimicrobial activity?

- Methodological Answer: Conjugate the lactam to cell-penetrating peptides (CPPs) via solid-phase synthesis. Validate targeting efficiency using fluorescence microscopy and antibacterial assays against resistant strains (e.g., Enterococcus faecalis) .

Q. Data Analysis and Interpretation

Q. How should researchers handle seasonal variability in β-lactam consumption data when assessing this compound efficacy?

- Methodological Answer: Apply time-series analysis with changepoint detection (e.g., Bayesian models) to account for seasonal trends. For EU/EEA data, amplitude decreased by 0.23 DID post-2020, requiring adjusted baselines .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Bootstrap resampling (10,000 iterations) improves confidence intervals for small datasets .

Q. Ethical and Methodological Best Practices

Q. How can researchers ensure transparency when reporting synthetic yields of this compound?

- Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose raw HPLC/NMR data in supplementary materials and validate reproducibility across ≥3 independent batches .

Q. What steps mitigate bias in preclinical studies of this compound derivatives?

Properties

CAS No. |

957507-85-6 |

|---|---|

Molecular Formula |

C24H26N2O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29) |

InChI Key |

PEMHOAIHPQJNIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.